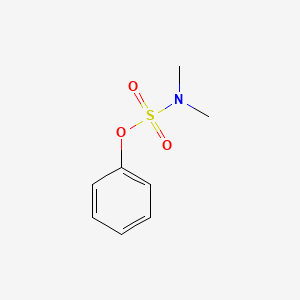

Phenyl dimethylsulfamate

CAS No.: 66950-63-8

Cat. No.: VC18911252

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66950-63-8 |

|---|---|

| Molecular Formula | C8H11NO3S |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | phenyl N,N-dimethylsulfamate |

| Standard InChI | InChI=1S/C8H11NO3S/c1-9(2)13(10,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | RGUWKIYBTFHADV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Phenyl dimethylsulfamate is characterized by a phenyl group linked to a dimethylsulfamate moiety (Figure 1). Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | Phenyl N,N-dimethylsulfamate |

| CAS Registry Number | 66950-63-8 |

| Canonical SMILES | CN(C)S(=O)(=O)OC1=CC=CC=C1 |

The sulfamate group (-NHSO₂O-) introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .

Synthesis and Manufacturing

Primary Synthetic Routes

Phenyl dimethylsulfamate is synthesized via two main methods:

Alkylation of Phenyl Chlorosulfate

Reaction of phenyl chlorosulfate with trimethylamine yields phenyl dimethylsulfamate and tetramethylammonium chloride as a byproduct:

This method achieves >75% yield under anhydrous conditions.

Sulfamation of Phenols

Phenol derivatives react with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH):

Yields range from 60–85% depending on substituents .

Chemical Reactivity and Applications

Reactivity in Cross-Coupling Reactions

Phenyl dimethylsulfamate participates in Suzuki–Miyaura cross-coupling as an electrophilic aryl source. Nickel or palladium catalysts mediate its reaction with boronic acids to form biaryl compounds (Table 1) :

| Substrate | Catalyst | Product Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | (dppf)Ni(o-tol)(Cl) | 92% |

| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | 78% |

The sulfamate group acts as a directing group, facilitating regioselective coupling .

Functional Group Transformations

-

Nucleophilic Substitution: The sulfamate moiety undergoes displacement with amines or thiols .

-

Hydrolysis: Acidic conditions cleave the sulfamate group to regenerate phenols .

Biological and Pharmacological Relevance

Enzyme Inhibition

Sulfamate derivatives, including phenyl dimethylsulfamate analogues, inhibit enzymes such as steroid sulfatase and carbonic anhydrase. For example:

-

Steroid Sulfatase Inhibition: IC₅₀ values of 10–50 nM for breast cancer cell lines .

-

Antibacterial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus.

Drug Development

Phenyl dimethylsulfamate serves as a precursor to kinase inhibitors and hormone receptor modulators. Its metabolic stability makes it favorable for prodrug design .

Industrial and Material Science Applications

Catalysis

The compound is used in ligand design for transition-metal catalysts. For example, sulfamate-containing ligands improve selectivity in asymmetric hydrogenation .

Polymer Chemistry

Incorporation into polymers enhances thermal stability and solubility. Copolymers with styrene show glass transition temperatures (T₉) >150°C.

Recent Advances and Future Directions

O-Sulfation Methodology

A 2024 study demonstrated that dimethyl sulfate activates under tetrabutylammonium bisulfate to sulfonate alcohols and phenols, expanding synthetic utility .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume